molecular formula C6H18N4 B560907 N'-(2-aminoethyl)ethane-1,2-diamine;aziridine CAS No. 106899-94-9

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine

Cat. No.: B560907
CAS No.: 106899-94-9
M. Wt: 146.238
InChI Key: NONKGIYRMOXVHW-UHFFFAOYSA-N
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Description

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is a chemical compound with the molecular formula C4H13N3. It is also known by other names such as Diethylenetriamine, Barsamide 115, and Bis (2-aminoethyl)amine . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine typically involves the reaction of 1,2-ethanediamine with aziridine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the preparation of bioconjugates and as a cross-linking agent in protein chemistry.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine involves its ability to form stable complexes with various molecules. It can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions enable it to exert its effects in various applications, such as cross-linking proteins or stabilizing polymer structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is unique due to its polymeric nature and the presence of both ethylenediamine and aziridine units. This combination imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes, making it suitable for a wide range of applications .

Properties

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3.C2H5N/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONKGIYRMOXVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1.C(CNCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106899-94-9
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106899-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60910171
Record name N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

106899-94-9
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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